molecular formula C14H10ClNO3 B030996 2-(3-Amino-4-chlorobenzoyl)benzoic acid CAS No. 118-04-7

2-(3-Amino-4-chlorobenzoyl)benzoic acid

Cat. No.: B030996
CAS No.: 118-04-7
M. Wt: 275.68 g/mol
InChI Key: MQECGSWGDQIHHD-UHFFFAOYSA-N
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Description

2-(3-Amino-4-chlorobenzoyl)benzoic acid is an organic compound with the molecular formula C14H10ClNO3. It is a derivative of benzoic acid, characterized by the presence of an amino group and a chlorine atom on the benzoyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

The primary target of 2-(3-Amino-4-chlorobenzoyl)benzoic acid is Protein Kinase C . Protein Kinase C is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues.

Mode of Action

This compound interacts with Protein Kinase C, leading to the phosphorylation of specific proteins . This phosphorylation can activate or deactivate the target proteins, thereby altering their function and the biochemical pathways in which they are involved.

Biochemical Pathways

Given its interaction with protein kinase c, it is likely to influence pathways involving the phosphorylation of proteins . These could include pathways related to cell growth, differentiation, and apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action are dependent on the specific proteins it targets for phosphorylation via Protein Kinase C . These effects could range from changes in cell growth and differentiation to the initiation of apoptosis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-4-chlorobenzoyl)benzoic acid typically involves the nitration of 2-(4-chlorobenzoyl)benzoic acid, followed by reduction. The process begins with the nitration of 2-(4-chlorobenzoyl)benzoic acid using a mixture of sulfuric acid and nitric acid at controlled temperatures (30-40°C). The resulting nitro compound is then reduced using iron powder and ammonium chloride in water at elevated temperatures (95°C) to yield the desired amino compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-4-chlorobenzoyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and ammonium chloride are commonly used for reduction reactions.

    Substitution: Nucleophiles such as hydroxide ions or amines are used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Amino-4-chlorobenzoyl)benzoic acid is utilized in several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a synthetic intermediate and its applications in biochemical assays make it a valuable compound in research and industry.

Properties

IUPAC Name

2-(3-amino-4-chlorobenzoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H10ClNO3/c15-11-6-5-8(7-12(11)16)13(17)9-3-1-2-4-10(9)14(18)19/h1-7H,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQECGSWGDQIHHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9059466
Record name Benzoic acid, 2-(3-amino-4-chlorobenzoyl)-
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Molecular Weight

275.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

118-04-7
Record name 2-(3-Amino-4-chlorobenzoyl)benzoic acid
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Record name 2-(3-Amino-4-chlorobenzoyl)benzoic acid
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Record name Benzoic acid, 2-(3-amino-4-chlorobenzoyl)-
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Record name Benzoic acid, 2-(3-amino-4-chlorobenzoyl)-
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Record name 2-(3-amino-4-chlorobenzoyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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